molecular formula C19H22N4O3S B11197075 Ethyl 2-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate

Ethyl 2-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B11197075
M. Wt: 386.5 g/mol
InChI Key: LIBZDJKFVZYOFP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a synthetic compound designed for research and development, particularly in medicinal chemistry. Its structure incorporates a pyrimidine core—a privileged scaffold in drug discovery—functionalized with a pyrrolidine moiety and linked to a benzoate ester through a thioacetamido bridge. This molecular architecture is characteristic of building blocks used in the exploration of novel therapeutic agents . The presence of the pyrrolidine group is a common feature in compounds that target a variety of enzymes and receptors, suggesting potential utility in developing inhibitors for diseases such as cancer, Alzheimer's, and bacterial infections . The thioether linkage and the ester group enhance the molecule's versatility, making it a valuable intermediate for further chemical derivatization, such as hydrolysis to the corresponding acid or amide formation. Researchers can leverage this compound as a key precursor in synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 2-[[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C19H22N4O3S/c1-2-26-19(25)14-7-3-4-8-15(14)22-17(24)12-27-18-11-16(20-13-21-18)23-9-5-6-10-23/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3,(H,22,24)

InChI Key

LIBZDJKFVZYOFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps. One common route starts with the preparation of the pyrimidine core, which is then functionalized with a pyrrolidine group. The thioether linkage is introduced through a nucleophilic substitution reaction, and the final esterification step involves the reaction of the intermediate with ethyl benzoate under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyrimidine derivatives .

Scientific Research Applications

ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The thioether linkage may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following compounds are structurally relevant for comparison (see Table 1 ):

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) :

  • Contains a 6-methylpyrimidine core with a thietan-3-yloxy substituent.
  • Features a thioacetate linker instead of thioacetamido.
  • Lacks the benzoate ester and pyrrolidine groups.

Patent-derived compounds (e.g., 7-(piperidin-4-yl)-4H-pyrimido[1,2-b]pyridazin-4-one) : Fused pyrimido-pyridazinone or pyrido-pyrimidinone cores. Substituents include benzothiazole and piperidine/pyrrolidine amines. Absence of thioether linkers or ester prodrug motifs.

ADMET Properties

  • Compound 1 : Thioether linkers generally improve metabolic stability over thioesters. The thietan group (3-membered ring) may introduce strain, affecting reactivity .
  • Patent Compounds : Piperidine/pyrrolidine amines are associated with blood-brain barrier penetration, while benzothiazole groups may increase lipophilicity .
  • Target Compound : The thioacetamido linker could reduce susceptibility to esterase-mediated hydrolysis compared to thioacetates. The benzoate ester may shorten half-life due to rapid hydrolysis in vivo.

Data Table: Structural and Functional Comparison

Feature Target Compound Compound 1 Patent Compounds
Core Structure Pyrimidine Pyrimidine Fused pyrimido-pyridazinone/pyrido-pyrimidinone
6-Position Substituent Pyrrolidin-1-yl Thietan-3-yloxy + methyl Benzothiazole
Linker Type Thioacetamido Thioacetate None (direct heterocyclic fusion)
Ester Group Benzoate ester Ethyl acetate Absent
Amine Substituent Pyrrolidine (on pyrimidine) Absent Piperidin-4-yl or pyrrolidin-3-yl
Potential Application Kinase inhibition, antimicrobial (inferred) Antimicrobial (speculative) Kinase/CNS targets (patent context)

Biological Activity

Ethyl 2-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • A pyrimidine ring substituted with a pyrrolidine group .
  • An acetamido group linked to an ethyl benzoate moiety .

This structural complexity suggests potential interactions with various biological targets, making it a candidate for further study in drug development.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it could interact with cholinesterases, which are critical in neurotransmission.
  • Receptor Modulation : By binding to receptors involved in signaling pathways, it may alter cellular responses. This could lead to anti-inflammatory or anticancer effects.
  • Nucleic Acid Interaction : The pyrimidine moiety might interact with DNA or RNA, influencing gene expression or replication processes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • IC50 Values : Some related compounds have shown IC50 values ranging from 3.0 μM to 10 μM against various cancer cell lines, indicating potent antiproliferative effects .
  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression .

Anti-Cholinesterase Activity

The compound's potential as an anti-cholinesterase agent has also been explored:

  • Inhibition Studies : Various analogs have demonstrated significant inhibition of acetylcholinesterase (AChE), with IC50 values comparable to established drugs like donepezil .

Research Findings and Case Studies

StudyFindings
MDPI Review (2023)Compounds structurally similar to this compound showed promising anticancer activities with IC50 values between 3.0 μM and 10 μM against multiple cancer cell lines .
BenchChem AnalysisHighlighted the compound's potential as a biochemical probe for studying enzyme functions and interactions, emphasizing its role in medicinal chemistry.
Anticancer Activity ResearchIdentified significant growth inhibition in human cancer cell lines (e.g., MCF-7 and A549), supporting its potential therapeutic application .

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 2-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the pyrimidine core via nucleophilic substitution or cyclization reactions. For example, substitution of 6-chloropyrimidin-4-yl derivatives with pyrrolidine under reflux in polar aprotic solvents (e.g., DMF) at 150°C .
  • Step 2 : Thioether linkage introduction via coupling of the pyrimidine intermediate with a thioacetamide derivative. This step often employs Mitsunobu conditions or base-mediated reactions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Esterification or amidation to finalize the benzoate moiety. Ethyl esters are typically formed using ethyl chloroformate or ethanol under acidic conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) and recrystallization are common. Yield optimization requires precise temperature control and solvent selection .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on:
  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.3–8.1 ppm for benzoate), pyrrolidine protons (δ 1.9–3.3 ppm), and thioether-linked methylene (δ 3.8–4.2 ppm) .
  • FT-IR : Stretching vibrations for C=O (ester: ~1700 cm⁻¹), amide N–H (~3300 cm⁻¹), and C–S (~650 cm⁻¹) .
  • Mass Spectrometry : LCMS (e.g., m/z 921 [M+H]⁺ in Example 419 of EP 4374877) confirms molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in kinase inhibition or cytotoxicity data may arise from:
  • Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) and orthogonal validation (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
  • Structural Analogues : Compare activity of derivatives (e.g., fluorinated vs. chlorinated aryl groups) to isolate contributions of specific substituents .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values across cell lines) to identify trends. Adjust for variables like cell passage number or serum content .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Methodological Answer : SAR studies focus on:
  • Core Modifications : Replacing pyrrolidine with piperidine reduces steric hindrance, potentially enhancing target binding .
  • Linker Flexibility : Shortening the thioacetamido spacer improves rigidity, as seen in analogues with higher kinase selectivity .
  • Ester Bioisosteres : Replacing ethyl benzoate with trifluoromethyl groups (e.g., as in EP 4374877 derivatives) increases metabolic stability .

Critical Research Considerations

  • Synthetic Reproducibility : Batch-to-batch variability in thioether coupling (Step 2) necessitates strict control of anhydrous conditions and reagent stoichiometry .
  • Off-Target Effects : Screen against related kinases (e.g., CDK1, GSK3β) using kinome-wide profiling to validate specificity .
  • Metabolic Stability : Evaluate esterase-mediated hydrolysis in liver microsomes; consider prodrug strategies for in vivo applications .

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